molecular formula C24H20ClNO B14190412 1H-Indole-3-acetaldehyde, 5-chloro-1-(diphenylmethyl)-2-methyl- CAS No. 872674-74-3

1H-Indole-3-acetaldehyde, 5-chloro-1-(diphenylmethyl)-2-methyl-

Cat. No.: B14190412
CAS No.: 872674-74-3
M. Wt: 373.9 g/mol
InChI Key: TUIOZPNRVFYXAM-UHFFFAOYSA-N
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Description

1H-Indole-3-acetaldehyde, 5-chloro-1-(diphenylmethyl)-2-methyl- is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-acetaldehyde, 5-chloro-1-(diphenylmethyl)-2-methyl- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be constructed through a Fischer indole synthesis or other cyclization methods.

    Functional Group Introduction: Chlorination and methylation can be introduced through selective halogenation and alkylation reactions.

    Aldehyde Formation: The acetaldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-acetaldehyde, 5-chloro-1-(diphenylmethyl)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: 1H-Indole-3-acetic acid, 5-chloro-1-(diphenylmethyl)-2-methyl-.

    Reduction: 1H-Indole-3-ethanol, 5-chloro-1-(diphenylmethyl)-2-methyl-.

    Substitution: Various halogenated indole derivatives.

Scientific Research Applications

1H-Indole-3-acetaldehyde, 5-chloro-1-(diphenylmethyl)-2-methyl- may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-acetaldehyde: A simpler analog without the chloro and diphenylmethyl groups.

    5-Chloro-1H-indole-3-acetaldehyde: Lacks the diphenylmethyl and methyl groups.

    1H-Indole-3-acetaldehyde, 2-methyl-: Lacks the chloro and diphenylmethyl groups.

Uniqueness

1H-Indole-3-acetaldehyde, 5-chloro-1-(diphenylmethyl)-2-methyl- is unique due to the presence of the chloro, diphenylmethyl, and methyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

872674-74-3

Molecular Formula

C24H20ClNO

Molecular Weight

373.9 g/mol

IUPAC Name

2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)acetaldehyde

InChI

InChI=1S/C24H20ClNO/c1-17-21(14-15-27)22-16-20(25)12-13-23(22)26(17)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,15-16,24H,14H2,1H3

InChI Key

TUIOZPNRVFYXAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CC=O

Origin of Product

United States

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